7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Significance of the Carbazole (B46965) and Tetrahydrocarbazolone Scaffold in Medicinal and Synthetic Chemistry
The carbazole moiety, a tricyclic aromatic structure consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered pyrrole (B145914) ring, is a cornerstone in medicinal and synthetic chemistry. ijpsjournal.com This structural motif is prevalent in a variety of natural products and serves as a key pharmacophore in numerous biologically active compounds. ijpsjournal.comwjarr.com The partially saturated analogues, 1,2,3,4-tetrahydrocarbazoles (THCz), retain significant biological relevance and offer distinct chemical properties, making them equally important targets for synthesis and investigation. wjarr.comwjarr.com
The significance of these scaffolds is underscored by the broad spectrum of pharmacological activities exhibited by their derivatives. Researchers have extensively documented their potential as anticancer, antimicrobial, anti-Alzheimer, anti-inflammatory, antidiabetic, and antioxidant agents. ijpsjournal.comwjarr.comscispace.comresearchgate.netnih.gov The carbazole framework is present in several commercially available drugs, including the anticancer agent ellipticine, the beta-blocker carvedilol, and the antiemetic agent ondansetron (B39145) (which contains a tetrahydrocarbazolone moiety). ijpsjournal.com This wide range of bioactivity has established the carbazole and tetrahydrocarbazole skeletons as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. wjarr.comresearchgate.net
Beyond their medicinal applications, these scaffolds are valuable in materials science and synthetic chemistry. The unique photophysical properties of carbazoles, stemming from their electron-rich aromatic system, have led to their use in the development of organic light-emitting diodes (OLEDs), photocatalysts, and conductive polymers. bohrium.comthieme-connect.com Furthermore, tetrahydrocarbazole derivatives serve as crucial synthetic intermediates for the construction of more complex, polycyclic indole (B1671886) alkaloids and other natural products. wjarr.comresearchgate.net
Table 1: Selected Biological Activities of Carbazole and Tetrahydrocarbazolone Derivatives | Biological Activity | Description | Reference(s) | | :--- | :--- | :--- | | Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms including DNA intercalation and topoisomerase inhibition. wjarr.comscispace.comnih.gov | | Anti-Alzheimer | Compounds have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. scispace.comresearchgate.netniscair.res.in | | Antimicrobial | Both natural and synthetic carbazoles exhibit activity against a range of bacteria and fungi. wjarr.comscispace.comingentaconnect.com | | Antiviral | Certain carbazole alkaloids have demonstrated inhibitory effects against various viruses. researchgate.netnih.gov | | Anti-inflammatory | Tetrahydrocarbazole derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2). wjarr.com | | Antidiabetic | Some compounds have shown potential hypoglycemic effects. wjarr.com |
Overview of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one within the Substituted Tetrahydrocarbazolone Class
This compound belongs to the class of substituted 1-oxo-tetrahydrocarbazoles. These compounds are characterized by the fusion of a cyclohexanone (B45756) ring to the indole core. The presence of the ketone functional group at the 1-position and a methoxy (B1213986) group at the 7-position of the carbazole ring system defines this specific molecule.
Substituted 1-oxo-tetrahydrocarbazoles are highly valued as versatile synthetic intermediates. researchgate.net The ketone functionality provides a reactive site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to an alcohol, which can then be further manipulated.
The methoxy group (-OCH3) at the 7-position is an electron-donating group that influences the electronic properties of the aromatic ring system. This substitution can affect the reactivity of the molecule in electrophilic aromatic substitution reactions and modulate the biological activity of its downstream products. The placement of substituents like the methoxy group is a key strategy in medicinal chemistry to fine-tune a molecule's pharmacological profile.
While the 6-methoxy isomer has been synthesized and its crystal structure reported, the 7-methoxy variant represents a different constitutional isomer with its own unique properties and potential. nih.gov The synthesis of derivatives, such as 2-((7-methoxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)oxy)acetic acid, highlights the role of the 7-methoxy-1-oxo-tetrahydrocarbazole core as a foundational building block for creating novel compounds with potential applications in various fields of chemical and biological research. researchgate.net
Historical Context of Research on Carbazolone Synthesis and Reactivity
The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent carbazole from coal tar. wikipedia.org The subsequent need for pure, functionalized carbazoles spurred the development of numerous synthetic methods, many of which are still in use today.
The most prominent and historically significant method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis, first reported by Emil Fischer in 1883. wjarr.comyoutube.com A closely related and specific application for this scaffold is the Borsche–Drechsel cyclization. This reaction, described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form a 1,2,3,4-tetrahydrocarbazole (B147488). bohrium.comwikipedia.orgdrugfuture.com This method became the classical approach for accessing the tetrahydrocarbazole ring system.
The synthesis of the carbazolone nucleus, specifically 1-oxo-tetrahydrocarbazoles, often relies on variations of the Fischer synthesis using cyclohexane-1,2-dione as a starting material. tandfonline.com Other classical methods include the oxidation of a pre-formed tetrahydrocarbazole using reagents like selenium dioxide (SeO2) or the cyclization of an appropriate indole-3-butanoic acid with a dehydrating agent like polyphosphoric acid (PPA). wjarr.comtandfonline.com
Over the decades, synthetic chemistry has evolved to favor milder and more efficient reactions. While classical methods often require harsh acidic conditions and high temperatures, modern approaches utilize transition metal catalysis. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and other cross-coupling strategies, have emerged as powerful tools for constructing the C-N and C-C bonds necessary to form the carbazole ring system with greater functional group tolerance and under significantly milder conditions. acs.orgwikipedia.orgnih.gov
Table 2: Key Synthetic Methods for Carbazole and Tetrahydrocarbazolone Scaffolds
| Synthesis Method | Description | Historical Era |
|---|---|---|
| Graebe-Ullmann Reaction | Thermolysis of 1-phenyl-1,2,3-benzotriazole to form carbazole via nitrogen extrusion. wikipedia.org | Classical (Late 19th Century) |
| Borsche–Drechsel Cyclization | Acid-catalyzed cyclization of a cyclohexanone arylhydrazone to yield a tetrahydrocarbazole. bohrium.comwikipedia.org | Classical (Late 19th/Early 20th Century) |
| Fischer Indole Synthesis | A general method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone (e.g., cyclohexanone or cyclohexane-1,2-dione) to form an indole or tetrahydrocarbazole derivative. wjarr.comtandfonline.com | Classical (Late 19th Century) |
| Bucherer Carbazole Synthesis | Reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite. wikipedia.org | Classical (Early 20th Century) |
| Palladium-Catalyzed Cyclization | Modern methods, including Buchwald-Hartwig amination, that form the carbazole ring through intramolecular C-N bond formation under milder, catalytic conditions. acs.orgwikipedia.orgnih.gov | Modern (Late 20th/21st Century) |
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUQFLZVUWYPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 7 Methoxy 2,3,4,9 Tetrahydro 1h Carbazol 1 One and Its Analogs
Retrosynthetic Analysis and Key Disconnections for the Tetrahydrocarbazolone Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, into simpler, commercially available starting materials. The key disconnections for the tetrahydrocarbazolone core primarily revolve around the formation of the indole (B1671886) ring and the annulation of the cyclohexanone (B45756) moiety.
A primary disconnection strategy involves breaking the C4a-C4b and the N9-C8a bonds of the indole ring, which points towards the Fischer indole synthesis . This classical approach suggests 4-methoxyphenylhydrazine and cyclohexane-1,2-dione as logical precursors. The former provides the substituted benzene (B151609) ring and the indole nitrogen, while the latter serves as the source of the cyclohexanone ring.
Another powerful retrosynthetic approach involves the disconnection of the N-C bond of the indole and a C-C bond within the carbocyclic ring, suggesting a palladium-catalyzed cyclization strategy. This modern approach often starts with a suitably substituted aniline (B41778) and a functionalized cyclohexenone precursor. For instance, a Buchwald-Hartwig amination followed by an intramolecular Heck reaction or a C-H activation/cyclization cascade can be envisioned.
A third disconnection can be made at the C4-C4a bond, pointing towards an intramolecular Friedel-Crafts-type cyclization . This strategy would typically involve an indole derivative bearing a tethered electrophilic side chain at the C3 position, which can cyclize onto the C4 position of the indole nucleus under acidic conditions.
These primary retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the subsequent sections.
Classical and Modern Approaches to the Synthesis of this compound
The synthesis of the this compound core can be achieved through a variety of classical and modern organic reactions. These methods offer different advantages in terms of efficiency, substrate scope, and functional group tolerance.
Fischer Indole Synthesis: Mechanistic Insights and Practical Applications
The Fischer indole synthesis is a cornerstone in the preparation of indole derivatives and has been widely applied to the synthesis of tetrahydrocarbazolones. rsc.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by a acgpubs.orgacgpubs.org-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring. rsc.org
Mechanism: The synthesis of this compound via the Fischer indole synthesis commences with the reaction of 4-methoxyphenylhydrazine with cyclohexane-1,2-dione to form the corresponding phenylhydrazone. Under acidic conditions, the hydrazone tautomerizes to an enehydrazine, which then undergoes a acgpubs.orgacgpubs.org-sigmatropic rearrangement. This key step is followed by the loss of ammonia (B1221849) and a cyclization/aromatization cascade to yield the final tetrahydrocarbazolone product.
Practical Applications: The Fischer indole synthesis is a robust and versatile method for the preparation of a wide range of substituted tetrahydrocarbazolones. The reaction conditions can be tailored by the choice of acid catalyst, solvent, and temperature to optimize the yield of the desired product. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed to facilitate the reaction. researchgate.net Microwave-assisted Fischer indole synthesis has emerged as a green alternative, often leading to shorter reaction times and improved yields. acgpubs.orgnih.govresearchgate.net
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TSA | Microwave | - | 3 min | 91 | nih.gov |
| ZnCl₂ | Microwave | - | 3 min | 76 | nih.gov |
| Acetic Acid/HCl | Reflux | - | - | - | organic-chemistry.org |
Palladium-Catalyzed Cyclization and Annulation Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they offer powerful alternatives to classical methods for the construction of the tetrahydrocarbazolone core. These strategies often involve the formation of key C-N and C-C bonds in a controlled and efficient manner.
A prominent strategy involves an initial Buchwald-Hartwig amination to couple an appropriately substituted aniline with a functionalized cyclohexenone derivative. wikipedia.orgnih.gov This is typically followed by an intramolecular cyclization event, such as a Heck reaction or a C-H activation/cyclization cascade, to complete the carbazolone framework. The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, are often employed to enhance the efficiency of the Buchwald-Hartwig coupling. acgpubs.orgnih.gov
For instance, the synthesis of carbazole (B46965) alkaloids with a 7-methoxy substitution pattern has been achieved through a sequence involving a Buchwald-Hartwig amination followed by a palladium(II)-catalyzed oxidative cyclization. researchgate.net
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | nih.gov |
| Intramolecular C-H Activation | Pd(OAc)₂ | - | - | Acetic Acid | 110 | chim.it |
Brønsted Acid-Catalyzed Cyclization and Functionalization Reactions
Brønsted acid-catalyzed reactions provide a metal-free approach to the synthesis and functionalization of tetrahydrocarbazolones. scribd.com A notable example is the p-toluenesulfonic acid (p-TsOH)-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. wikipedia.orgchim.itnih.gov
This reaction proceeds through an initial intramolecular Friedel-Crafts hydroxyalkylation, where the indole C3 position attacks the tethered aldehyde. The resulting 3-indolylmethanol intermediate is then activated by the Brønsted acid and subsequently reacts with an external nucleophile. This methodology allows for the direct introduction of a variety of functional groups at the C4 position of the tetrahydrocarbazolone core in high yields. wikipedia.orgchim.itnih.gov
Reaction Scheme:
Step 1: Intramolecular Friedel-Crafts hydroxyalkylation of a 4-(indol-2-yl)-4-oxobutanal derivative catalyzed by a Brønsted acid.
Step 2: Activation of the resulting alcohol by the acid catalyst.
Step 3: Nucleophilic attack by an external nucleophile at the C4 position.
This approach offers a versatile and efficient route to a diverse library of 4-functionalized tetrahydrocarbazolones. wikipedia.orgchim.itnih.gov
Oxidative and Reductive Cyclization Methodologies
Oxidative and reductive cyclization reactions represent another class of powerful tools for the construction of the tetrahydrocarbazolone scaffold.
Oxidative Cyclization: These methods often involve the formation of a key C-C or C-N bond through an oxidative process. For example, palladium-catalyzed oxidative C-H activation/cyclization of N-aryl enamines can lead to the formation of the carbazole ring system. chim.it Another approach involves the photochemical and acid-catalyzed C-H functionalization of tetrahydrocarbazoles via intermediate peroxides, which can be considered a green oxidative coupling method. nih.govnih.gov
Reductive Cyclization: Reductive cyclization strategies typically start with precursors containing a nitro group, which is then reduced and cyclized in a single step. For instance, the reductive cyclization of o-nitroaryl-substituted α,β-unsaturated ketones can be achieved using reagents like TiCl₃/HCl or Fe/HCl to afford tetrahydrocarbazol-4-ones. anu.edu.au Palladium-catalyzed reductive cyclization of nitroolefins using carbon monoxide as the reductant is another effective method for synthesizing nitrogen heterocycles, including indole derivatives. scribd.com
Green Chemistry Principles in Tetrahydrocarbazolone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve sustainability. acs.org Key green chemistry approaches in this context include:
Microwave-Assisted Synthesis: As mentioned in the context of the Fischer indole synthesis, microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. acgpubs.orgnih.govresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a central tenet of green chemistry. The use of ionic liquids as catalysts and solvents in the Fischer indole synthesis of tetrahydrocarbazoles has been reported to be highly efficient and allows for catalyst recycling. acgpubs.orgrsc.org
Catalysis: The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is a core principle of green chemistry. Palladium-catalyzed and Brønsted acid-catalyzed reactions are prime examples of this principle in action for tetrahydrocarbazolone synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Strategies that involve cascade reactions, where multiple bonds are formed in a single operation, often exhibit high atom economy.
Solvent-Free Reactions: Conducting reactions without a solvent, often under microwave irradiation or using grinding techniques, can significantly reduce waste and simplify purification procedures. acs.org
By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.
Utilization of Ionic Liquids as Catalysts and Solvents
Ionic liquids (ILs) have emerged as a significant class of "green" solvents and catalysts in organic synthesis, prized for their low vapor pressure, thermal stability, and tunable properties. jchemlett.comscispace.comdcu.ienih.gov In the context of tetrahydrocarbazole synthesis, particularly through the Fischer indole synthesis, ILs can function as both the reaction medium and the catalyst, often leading to improved yields and simplified workup procedures. scispace.comscispace.com
One prominent example is the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)], which has proven to be an efficient catalyst for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles. scispace.com This ionic liquid facilitates the reaction with operational simplicity and allows for the catalyst to be reused for several consecutive reactions without a significant drop in its catalytic activity. The primary advantage of this method is the ease of product isolation; after the reaction, the product can often be obtained in pure form simply by filtration and evaporation of the co-solvent, such as methanol. scispace.com
Table 1: Comparison of [bmim(BF4)] Catalyzed Synthesis of Tetrahydrocarbazoles
| Entry | Reactants | Catalyst | Reaction Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenylhydrazine HCl + Cyclohexanone | [bmim(BF4)] in MeOH | 2.5 | 94 | scispace.com |
| 2 | p-Tolylhydrazine HCl + Cyclohexanone | [bmim(BF4)] in MeOH | 3.0 | 92 | scispace.com |
| 3 | p-Methoxyphenylhydrazine HCl + Cyclohexanone | [bmim(BF4)] in MeOH | 3.5 | 90 | scispace.com |
This table illustrates the effectiveness of the ionic liquid [bmim(BF4)] as a catalyst in the synthesis of various tetrahydrocarbazole derivatives, showcasing high yields and relatively short reaction times.
The acidic or basic nature of ionic liquids can be tailored by selecting appropriate cations and anions, allowing them to act as effective catalysts for acid- or base-catalyzed reactions. researchgate.netjchemrev.comauctoresonline.org For the Fischer indole synthesis, which is acid-catalyzed, Brønsted acidic ILs have been shown to be particularly effective, promoting the cyclization step required to form the tetrahydrocarbazole core. jchemrev.com
Microwave-Assisted and Ultrasound-Promoted Reaction Enhancement
To accelerate reaction rates and improve yields, modern synthetic chemistry often employs energy sources other than conventional heating. Microwave irradiation and ultrasound have become powerful tools for enhancing a wide range of organic transformations, including the synthesis of heterocyclic systems like tetrahydrocarbazoles. ksu.edu.sanih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, internal heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields and purity. researchgate.netorganic-chemistry.orgnih.gov In the synthesis of tetrahydrocarbazoles via the Fischer indole reaction, microwave irradiation has been successfully applied, providing significant advantages over traditional heating methods. researchgate.netnih.govresearchgate.net For example, the reaction of phenylhydrazine and cyclohexanone in glacial acetic acid to yield 1,2,3,4-tetrahydrocarbazole (B147488) can be completed in a fraction of the time with improved yields under microwave conditions. researchgate.net
Table 2: Conventional vs. Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 3 hours | 65 | researchgate.net |
| Microwave Irradiation | 10 minutes | 71 | researchgate.net |
This table provides a direct comparison highlighting the efficiency of microwave-assisted synthesis in terms of reduced reaction time and increased yield.
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ksu.edu.sa This process creates localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates. Ultrasound irradiation has been shown to be an efficient method for Fischer indolization, allowing the synthesis of 1,2,3,4-tetrahydrocarbazoles to proceed in high yields with shorter reaction times and often at lower temperatures compared to conventional methods. The effectiveness of ultrasound can be frequency-dependent, with lower frequencies sometimes providing better yields due to more effective cavitation.
Stereoselective Synthesis of Chiral Tetrahydrocarbazolone Derivatives
The synthesis of single enantiomers of chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound is often dependent on its specific three-dimensional structure. Stereoselective synthesis of chiral tetrahydrocarbazolone derivatives has been achieved through various catalytic asymmetric methods.
One effective strategy involves the use of chiral Lewis acids to catalyze the enantioselective annulation of substituted indoles with donor-acceptor cyclopropanes. nih.gov This one-pot process can furnish a range of optically active tetrahydrocarbazoles in high yields and with excellent levels of enantioselectivity. The choice of the metal catalyst and the chiral ligand is crucial for achieving high stereocontrol. For instance, copper(II) triflate in combination with a specific bisoxazoline ligand has been shown to provide good to excellent enantioselectivity (up to 94% ee). nih.gov
Another powerful approach is the enantioselective oxidative coupling of hydroxycarbazoles with other aromatic compounds, catalyzed by chiral transition metal complexes. Chiral vanadium(V) complexes, for example, have been successfully employed in the catalytic enantioselective oxidative hetero-coupling of hydroxycarbazole derivatives with partners like 2-naphthols. rsc.orgkaust.edu.sa This method allows for the construction of axially chiral biarenols containing the carbazole moiety with high chemo-, regio-, and enantioselectivity under mild reaction conditions. rsc.org
Table 3: Enantioselective Synthesis of Chiral Tetrahydrocarbazoles
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ / Bisoxazoline Ligand | [3+3] Annulation | 63-87 | up to 94% | nih.gov |
| Chiral Vanadium(V) Complex | Oxidative Hetero-coupling | 63-85 | 78-88% (89:11 to 94:6 er) | rsc.orgkaust.edu.sa |
This table summarizes key findings in the stereoselective synthesis of chiral carbazole derivatives, detailing the catalyst systems and the high levels of yield and enantioselectivity achieved.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of all reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogs, key variables include the choice of catalyst, solvent, temperature, and reaction time.
Systematic studies are often conducted to find the optimal balance between reaction conversion and selectivity. scielo.br For instance, in the Borsche-Drechsel cyclization to form the tetrahydrocarbazole ring, parameters such as catalyst loading and reaction temperature are critical. Research has shown that for cerium-phosphate solid acid catalysts, a specific catalyst amount (e.g., 0.02 g) and an optimal temperature (e.g., 80 °C) can lead to a pronounced increase in product yield. researchgate.net Running the reaction at lower temperatures, such as 25 °C, results in significantly lower yields, indicating the need for thermal energy to overcome the activation barrier. researchgate.net
Total Synthesis of Natural Products Incorporating the Tetrahydrocarbazolone Core
The 1,2,3,4-tetrahydrocarbazole framework is a privileged scaffold found in a wide array of natural products, particularly indole alkaloids, which exhibit a broad spectrum of biological activities. rsc.orgwjarr.comresearchgate.net As such, tetrahydrocarbazolones like this compound are valuable intermediates in the total synthesis of these complex molecules. researchgate.netresearchgate.net
The Fischer indole synthesis remains a cornerstone method for constructing the tetrahydrocarbazole core within the context of natural product synthesis. wjarr.comresearchgate.net More advanced strategies, however, are continually being developed. For example, the total synthesis of (–)‐aspidophytine, an indole alkaloid, has been accomplished using an enantioenriched tetrahydrocarbazolone as a key building block. researchgate.net This highlights the importance of developing robust methods for the stereoselective synthesis of these core structures.
Furthermore, novel synthetic tactics, such as C-H functionalization, are changing the retrosynthetic logic for accessing natural product scaffolds. nih.gov These methods allow for the direct modification of the carbazole core, enabling more concise and efficient routes to complex target molecules. For instance, a domino benzannulation sequence has been used in the total synthesis of Carbazomycins, which are bioactive natural products featuring the carbazole ring. nih.gov These advanced synthetic approaches underscore the central role of the tetrahydrocarbazolone motif as a versatile platform for the construction of medicinally relevant natural products.
Mechanistic Biological Studies of 7 Methoxy 2,3,4,9 Tetrahydro 1h Carbazol 1 One and Its Bioactive Analogs
Enzyme Inhibition Mechanisms and Kinetics (e.g., CpxA phosphatase, MAO, cholinesterase, telomerase)
The tetrahydrocarbazole scaffold is a core component of various molecules that exhibit significant enzyme-inhibiting properties. Mechanistic studies have revealed that these compounds can interact with a range of enzymes through diverse mechanisms.
CpxA Phosphatase: Analogs such as 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been identified as inhibitors of CpxA phosphatase activity. CpxA is part of a two-component signal transduction system in bacteria that regulates virulence. By inhibiting the phosphatase activity of CpxA, these compounds lead to the accumulation of phosphorylated CpxR (CpxR-P), a transcription factor. This accumulation activates the CpxRA system, which in turn downregulates the expression of virulence factors. This targeted inhibition presents an antivirulence strategy rather than a direct bactericidal mechanism.
Monoamine Oxidase (MAO): While specific kinetic data for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is not detailed in the reviewed literature, the broader class of heterocyclic compounds, including carbazole (B46965) derivatives, has been explored for MAO inhibition. These enzymes are crucial for the metabolism of neurotransmitters. The inhibition of MAO-B, in particular, is a therapeutic strategy for neurodegenerative disorders as it increases dopamine (B1211576) bioavailability and reduces the formation of reactive oxygen species. Studies on benzimidazole (B57391) arylhydrazones, for instance, have identified potent MAO-B inhibitors, with catecholic derivatives showing activity comparable to reference drugs like selegiline (B1681611) and rasagiline. mdpi.com
Cholinesterase: Various derivatives of the carbazole and tetrahydrocarbazole skeleton have been assessed for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is a key therapeutic approach for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. Ferulic acid-carbazole hybrid compounds have demonstrated moderate to potent inhibitory activity against cholinesterases. Notably, one such hybrid, compound 5k, exhibited an AChE inhibition potency five times greater than the standard drug galantamine.
Telomerase: Telomerase is an enzyme crucial for maintaining telomere length and is reactivated in a majority of cancer cells, making it a prime target for anticancer therapies. nih.gov Benzimidazole-carbazole conjugates and carbazole-tethered triazoles have been shown to be effective telomerase inhibitors. nih.gov The mechanism involves stabilizing G-quadruplex (G4) DNA structures within telomeres, which obstructs the enzyme's function. For example, a molecular docking analysis of a carbazole-triazole compound, designated 5g, predicted a binding affinity of -6.74 kcal/mol towards the human telomerase reverse transcriptase (hTERT) subunit. nih.gov This interaction was confirmed by in vitro assays demonstrating reduced telomerase activity in cancer cells. nih.gov
Table 1: Enzyme Inhibition Data for Bioactive Carbazole Analogs
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Value | Notes |
|---|---|---|---|
| Ferulic acid-carbazole hybrid (5k) | Acetylcholinesterase (AChE) | IC₅₀ = 1.9μM | 5-fold more potent than galantamine. |
| Carbazole-triazole (5g) | Telomerase (hTERT) | Binding Affinity = -6.74 kcal/mol | Predicted via in silico molecular docking. |
| Benzimidazole arylhydrazone (3h) | Monoamine Oxidase B (MAO-B) | Statistically Significant | Activity comparable to selegiline and rasagiline. mdpi.com |
Receptor Binding Studies and Affinities (e.g., CRTH2, serotonin (B10506) 5-HT3 receptors)
The tetrahydrocarbazole framework has been investigated for its interaction with various G-protein coupled receptors, including serotonin receptors, which are implicated in a wide array of physiological and pathological processes.
CRTH2 Receptor: The chemoattractant receptor-homologous molecule expressed on T-helper 2 cells (CRTH2) is a receptor for prostaglandin (B15479496) D2 and is involved in allergic and inflammatory responses. cancer.gov While direct binding studies of this compound with the CRTH2 receptor are not prominent in the available literature, research on structurally related tetrahydroquinoline derivatives has led to the discovery of potent and orally bioavailable CRTH2 antagonists. nih.gov This suggests that heterocyclic scaffolds can be optimized for potent interaction with this receptor.
Serotonin Receptors: Tetrahydrocarbazole derivatives have been specifically studied as ligands for serotonin receptors. One investigation focused on 4-(N,N-dimethylaminomethyl)-N(9)-arylsulfonyl-9H-1,2,3,4-tetrahydrocarbazoles as conformationally-constrained analogs of a known 5-HT6 receptor antagonist. nih.gov This research revealed that various substituents on the arylsulfonyl group were tolerated for binding. nih.gov A key finding was that the N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole analog bound to the human 5-HT6 receptor with high affinity, representing a new structural class of 5-HT6 antagonists. nih.gov Another study focused on predicting the binding affinity of various tetrahydrocarbazole derivatives as serotonin receptor antagonists using their molecular structural descriptors. researchgate.net While the focus of some studies has been on the 5-HT6 receptor, the structurally similar 5-HT3 receptor, a ligand-gated ion channel involved in emesis and gut motility, has also been a target for related quinolinecarboxylic acid derivatives, which have shown high affinity. researchgate.netnih.govfsu.edu
Table 2: Receptor Binding Affinities for Tetrahydrocarbazole Analogs
| Compound | Target Receptor | Kᵢ Value | Activity |
|---|---|---|---|
| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole (20) | Human 5-HT6 | 29 nM | Antagonist (pA₂=7.0) |
| (R)-enantiomer 13c (Quinoline derivative) | 5-HT3 | 56.4 nM | Higher affinity than (S)-enantiomer. researchgate.net |
| (S)-enantiomer 13d (Quinoline derivative) | 5-HT3 | 242.3 nM | Lower affinity than (R)-enantiomer. researchgate.net |
Cellular Pathway Modulation in In Vitro Models (e.g., apoptosis, cell cycle arrest, signaling pathways)
Carbazole-based compounds exert their biological effects by modulating critical cellular pathways, leading to outcomes such as apoptosis and cell cycle arrest, particularly in cancer cell models.
Apoptosis and Cell Cycle Arrest: Several studies have demonstrated the ability of tetrahydrocarbazole analogs to induce programmed cell death and halt cell proliferation. A carbazole–triazole compound, 5g, was shown to promote apoptosis and cause cell cycle arrest in the G2-M phase in MCF-7 human breast cancer cells. nih.gov Similarly, novel chalcone (B49325) derivatives incorporating a tetrahydro-triazolo-isoquinoline scaffold induced cell growth arrest at the G1 phase and stimulated significant apoptotic death in breast cancer cells, an effect enhanced by the activation of caspase-3. nih.gov The induction of apoptosis by anticancer drugs can be mediated by intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase cascades. mdpi.com
Signaling Pathway Modulation: The anticancer effects of carbazole derivatives are often rooted in their ability to interfere with specific signaling pathways. For instance, 3-Methoxy Carbazole has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway. nih.gov The constitutive activation of NF-κB is known to promote cell proliferation and suppress apoptosis. nih.gov Its suppression can modulate the expression of downstream genes like Bcl-2 and caspase-3, which are critical regulators of apoptosis. nih.gov Another study on a carbazole-pyrazole compound suggested that its mode of action may involve interaction with G-protein coupled receptor (GPCR) pathways. nih.gov Treatment with this compound led to changes in the phosphorylation of key signaling proteins like AKT and c-RAF. nih.gov Furthermore, natural products are known to affect a wide range of signaling pathways in cancer cells, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are all crucial for cancer cell growth and survival. frontiersin.orgresearchgate.net
Anti-Prion Activity: Mechanistic Elucidation in Cell-Based Assays
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have emerged as a promising class of compounds with anti-prion activity. Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic scrapie isoform (PrPSc). researchgate.net
Cell-based assays are crucial for identifying and characterizing the mechanism of such compounds. A novel anti-prion compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and subsequently validated in cellular assays. nih.gov Further structure-activity relationship studies using a variety of GJP14 derivatives in TSE-infected cells have helped to elucidate the key structural features required for activity. nih.gov These studies revealed that the tricyclic aromatic ring, a hydroxyl group at the 2-position of the N-propyl side chain, and an amino group at the 3-position are fundamental requirements for anti-prion effects. nih.govnih.gov
The mechanism of action is believed to involve the inhibition of PrPSc accumulation in infected cells. researchgate.net By replacing the piperidine (B6355638) group with other secondary amines and adding substituents to the carbazole core, the potency of these compounds can be significantly enhanced. nih.gov For example, derivatives bearing an N-ortho-halobenzyl group showed improved activity, with the most potent analog being eight times more effective than the original lead compound, GJP14. nih.gov One of the most promising compounds from this series, featuring an o-fluorobenzyl group, exhibited an IC₅₀ of 1.11 μM against PrPres in GT1-7 cells. nih.gov These cell-based mechanistic studies are vital for optimizing lead compounds for potential therapeutic use against these devastating neurodegenerative diseases. nih.govnih.gov
Neuroprotective Mechanisms against Oxidative Stress and Apoptosis
Carbazole and tetrahydrocarbazole derivatives have demonstrated significant neuroprotective potential, acting through mechanisms that counteract oxidative stress and inhibit apoptotic pathways in neurons. nih.gov These effects are critical in the context of neurodegenerative diseases and traumatic brain injury, which are often characterized by neuronal cell death. nih.govnih.gov
Protection Against Oxidative Stress: Oxidative stress is a key factor in the cascade of neurodegeneration. mdpi.com Carbazole compounds have been shown to possess antioxidant properties that protect neurons. nih.govmdpi.com For example, 7-Methoxyheptaphylline, a carbazole alkaloid, provided protection against neuronal cell death induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is linked to the modulation of apoptosis-related proteins. nih.gov Similarly, new benzimidazole arylhydrazones incorporating hydroxy and methoxy (B1213986) groups demonstrated robust neuroprotective and antioxidant activity in H₂O₂-induced oxidative stress models using SH-SY5Y cells. mdpi.com
Inhibition of Apoptosis: The prevention of apoptosis is a primary mechanism of neuroprotection. The P7C3 class of aminopropyl carbazoles has been identified as potent neuroprotective agents that act by stabilizing mitochondria against depolarization events that trigger apoptosis. nih.gov These compounds have been shown to protect newborn hippocampal neurons and mature dopaminergic neurons in the substantia nigra in mouse models. nih.gov Furthermore, 7-Methoxyheptaphylline was found to inhibit proteins like cleaved caspase-3 while activating anti-apoptotic proteins in neuronal cells challenged with H₂O₂. nih.gov Some tetrahydrocarbazole-aminoadamantane conjugates have also shown the ability to diminish calcium-induced swelling of isolated mitochondria, indicating an inhibitory effect on the mitochondrial permeability transition, a key event in the cell death cascade. researchgate.net
Antimicrobial and Antifungal Activity: Modes of Action in Microbial Systems
The tetrahydrocarbazole scaffold has been identified as a source of potent antimicrobial and antifungal agents with distinct modes of action against various pathogens. wjarr.com
Antimicrobial Activity: As discussed previously (Section 4.1), 2,3,4,9-tetrahydro-1H-carbazol-1-amine analogs function as inhibitors of the CpxA phosphatase in bacteria. This inhibition activates the CpxRA envelope stress response system. The activation of this pathway serves as an antivirulence strategy by downregulating genes that encode virulence factors, thereby rendering the bacteria more susceptible to host immune clearance. This mechanism is distinct from traditional antibiotics that directly kill bacteria or inhibit their growth.
Antifungal Activity: Tetrahydrocarbazole derivatives have demonstrated broad-spectrum antifungal activity. rsc.org One primary mode of action is the inhibition of P-type ATPases, such as the fungal plasma membrane H⁺-ATPase (Pma1). nih.gov Inhibition of this essential proton pump leads to the depolarization of the fungal plasma membrane, disrupting cellular homeostasis and resulting in fungal cell death. nih.gov This effect on membrane potential occurs with minimal impact on membrane integrity, indicating a specific target-based mechanism rather than non-specific membrane damage. nih.gov
A separate mechanistic study on a potent antifungal tetrahydrocarbazole, CAR-8, revealed that it induces endoplasmic reticulum (ER) stress in Candida albicans. nih.gov Transcriptome analysis showed significant changes in genes associated with protein processing in the ER and the unfolded protein response (UPR). nih.gov The compound's effects mimicked those of tunicamycin, a classic ER stress inducer, leading to phenotypes such as the nonconventional splicing of HAC1 mRNA and eventual cell apoptosis, likely caused by unresolved ER stress. nih.gov CAR-8 was also found to inhibit the formation of hyphae and biofilms, which are critical for the virulence of C. albicans. nih.gov
In Vivo Pharmacological Studies in Non-Human Animal Models: Mechanistic Investigations
The therapeutic potential and mechanisms of action of tetrahydrocarbazole analogs have been validated in several non-human animal models, providing crucial insights into their in vivo efficacy. nih.gov These studies are essential for translating in vitro findings into potential clinical applications. nih.gov
Antimicrobial/Antivirulence Models: A potent CpxA phosphatase inhibitor was tested in a murine model of urinary tract infection caused by uropathogenic Escherichia coli (UPEC). The compound was shown to be well-tolerated and significantly reduced the bacterial load in the urine, with a trend toward reduction in the bladder and kidneys. This in vivo study supported the mechanistic hypothesis that pharmacological activation of the CpxRA pathway can serve as an effective antivirulence strategy to treat bacterial infections.
Antifungal Models: The in vivo efficacy of the antifungal tetrahydrocarbazole CAR-8 was assessed in an invertebrate infection model using Galleria mellonella larvae. Treatment with CAR-8 reduced the fungal load of Candida albicans and improved the survival rate of the infected larvae, confirming its antifungal activity in a whole-organism context. nih.gov
Neuroprotection Models: The neuroprotective properties of the aminopropyl carbazole class of compounds (P7C3) have been demonstrated in multiple mouse models. These agents were shown to protect developing neurons in a mouse model of hippocampal neurogenesis. nih.gov Furthermore, they protected mature neurons within the substantia nigra in a mouse model of Parkinson's disease, highlighting their potential for treating neurodegenerative conditions. nih.gov Another study on fluorinated tetrahydrocarbazole derivatives found that the compounds had a pronounced cognitive-stimulating effect in normal mice. researchgate.net These in vivo experiments are critical for confirming that the compounds can cross the blood-brain barrier and exert their neuroprotective and cognitive-enhancing effects within the central nervous system. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 2,3,4,9 Tetrahydro 1h Carbazol 1 One Derivatives
Impact of Substituent Effects on Biological Activity and Selectivity
The biological profile of the tetrahydrocarbazol-1-one core is highly sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom. While specific data focusing exclusively on the 7-methoxy isomer is limited, extensive research on related positional isomers and other derivatives provides a strong framework for understanding its potential SAR.
Research on various tetrahydrocarbazole derivatives has shown that modifications to the aromatic ring significantly influence biological activity. For instance, in the pursuit of butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease therapy, a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were synthesized. Within this series, a 6-fluoro substitution resulted in a compound with the most potent anti-BChE activity (IC50 value = 0.11 μM) and high selectivity over acetylcholinesterase (AChE). nih.gov This highlights the importance of electron-withdrawing groups on the benzene (B151609) moiety. The 7-methoxy group, being electron-donating, would be expected to confer different properties, potentially altering target affinity and selectivity.
Similarly, in the development of antifungal agents targeting N-myristoyltransferase (NMT), modifications at the C6-position of the tetrahydrocarbazole scaffold were explored. rsc.org The introduction of different groups at this position led to derivatives with improved and broad-spectrum antifungal activity. rsc.org
Substitutions on the carbazole (B46965) nitrogen (N9) also play a critical role. Studies on anti-prion compounds based on a 6-methyl-tetrahydrocarbazol-1-one scaffold revealed that a 9-[2-hydroxy-3-(1-piperidinyl)propyl] group was essential for activity. nih.gov Further modifications, such as adding an N-ortho-halobenzyl group, enhanced the potency significantly. nih.gov These findings underscore that the N9 position can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.
The table below summarizes the effects of various substituents on the biological activity of the general tetrahydrocarbazole scaffold, providing context for the potential role of the 7-methoxy group.
| Scaffold | Substituent(s) | Biological Target/Activity | Key Finding |
| 1,2,3,4-Tetrahydro-9H-carbazole | 6-Fluoro and N9-piperidinylethyl | Butyrylcholinesterase (BChE) Inhibition | 6-Fluoro derivative showed high potency (IC50 = 0.11 μM) and selectivity for BChE over AChE. nih.gov |
| Tetrahydrocarbazole | C6 and N9 modifications | Antifungal (N-myristoyltransferase) | C6- and N9-modified derivatives showed improved broad-spectrum antifungal activity. rsc.org |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | N9-[2-hydroxy-3-(1-piperidinyl)propyl] and N-ortho-halobenzyl | Anti-prion | The N-ortho-halobenzyl derivative was 8 times more potent than the lead compound. nih.gov |
| 2,3,4,9-Tetrahydro-1H-carbazole | 6-Amino or 9-Methyl-6-nitro | Acetylcholinesterase (AChE) Inhibition | These substitutions led to selective AChE inhibitors. niscair.res.in |
Role of Core Structure Modifications on Mechanistic Potency
Alterations to the core tricyclic structure of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can profoundly affect its interaction with biological targets and, consequently, its mechanistic potency. The tetrahydrocarbazole framework is considered crucial for bioactivity, likely through interactions like π-π stacking or hydrogen bonding with target proteins. arkat-usa.org
One key modification is the introduction of substituents on the saturated cyclohexanone (B45756) ring. For example, a study focused on antitubercular agents developed novel 2-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives. arkat-usa.org The presence of the 2-chloro substituent was hypothesized to increase lipophilicity, potentially aiding in the penetration of the Mycobacterium tuberculosis cell wall. arkat-usa.org The ketone group at the 1-position is also considered important for enhancing electronic properties and participating in hydrogen bonding, which facilitates target binding. arkat-usa.org
Another approach involves the fusion of additional heterocyclic rings to the carbazole nucleus. The reaction of 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with reagents like hydroxylamine (B1172632) or hydrazine (B178648) hydrate (B1144303) has been used to synthesize isoxazolo- and pyrazolo-fused carbazoles. researchgate.net Such heteroannulated derivatives create novel, rigid structures with distinct electronic and steric profiles, leading to new biological activities. These core modifications fundamentally change the shape and electronic distribution of the molecule, allowing it to engage with different biological targets or interact with the same target in a different binding mode.
Stereochemical Requirements for Target Engagement
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. fiveable.me For derivatives of this compound, stereoisomers can arise from chiral centers introduced by substituents or from the non-planar nature of the fused ring system. The cyclohexene (B86901) ring of the core structure typically adopts a non-planar conformation, such as an envelope or half-chair form. nih.govresearchgate.netresearchgate.net
The specific spatial arrangement of functional groups dictates how a molecule fits into a target's binding site. Although detailed stereochemical studies on the 7-methoxy derivative are not widely reported, research on related heterocyclic systems provides valuable insights. For instance, in the development of β-carboline derivatives as anticancer agents, the R- and S-isomers of certain compounds displayed different potencies. The R-isomer of one amide derivative was found to be the most potent inhibitor of nitric oxide (NO) production. nih.gov
The orientation of substituents relative to the core structure is crucial. In a study on a 6-methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime, it was determined that the molecule had the (E)-configuration. nih.gov This specific stereochemistry was essential in determining the outcome of subsequent rearrangement reactions, illustrating that the geometry of even a peripheral functional group can have significant chemical and, by extension, biological consequences. nih.gov Therefore, for any derivative of this compound with chiral centers, it is highly probable that one enantiomer or diastereomer will exhibit superior activity and selectivity due to a more optimal fit with its biological target.
Computational and Cheminformatic Approaches to SAR/SPR Elucidation
Computational chemistry and cheminformatics have become indispensable tools for understanding and predicting the SAR and structure-property relationships (SPR) of complex molecules like this compound derivatives. fiveable.me These methods provide insights into molecular properties and interactions that are difficult to probe experimentally.
Molecular docking simulations are frequently used to predict the binding modes of carbazole derivatives within the active sites of target proteins. For example, docking studies were performed on tetrahydrocarbazole derivatives to elucidate their interactions with the enzyme Pks13, a target for antitubercular agents. arkat-usa.org Such studies can rationalize observed activities and guide the design of new analogs with improved binding affinity. Similarly, in a study of carbazole derivatives as anticancer agents, docking simulations were used to assess their ability to bind to human topoisomerases I and II. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activities using statistical methods. fiveable.me These models can predict the activity of novel compounds before synthesis, saving time and resources.
Density Functional Theory (DFT) calculations are employed to study the electronic properties of molecules. A systematic study on carbazole-based compounds investigated how the number and position of methoxy (B1213986) substituents influence the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net Such calculations can predict the reactivity and photophysical properties of the 7-methoxy isomer, providing a theoretical basis for its behavior. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the stability of ligand-protein complexes over time, as demonstrated in studies of other heterocyclic inhibitors. mdpi.com These computational approaches offer a powerful complement to experimental synthesis and testing, accelerating the elucidation of SAR and the discovery of new therapeutic agents.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 7 Methoxy 2,3,4,9 Tetrahydro 1h Carbazol 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for mapping the covalent framework and relative stereochemistry of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The aromatic region would display signals for the protons on the methoxy-substituted benzene (B151609) ring, while the aliphatic region would show complex multiplets for the methylene (B1212753) protons of the cyclohexenone ring.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments, distinguishing between aromatic, olefinic, aliphatic, carbonyl, and methoxy (B1213986) carbons.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity within the methylene groups of the C2, C3, and C4 positions. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups. rsc.orgrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. rsc.orge-bookshelf.de For example, spatial proximity between protons on the C4 position and the C5-H proton could be established.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 195.0 | - | H2, H9 |
| 2 | 38.0 | 2.65 (t) | C1, C3, C4 |
| 3 | 22.5 | 2.15 (m) | C2, C4, C4a |
| 4 | 29.0 | 3.00 (t) | C2, C3, C4a, C5 |
| 4a | 112.0 | - | H3, H4, H5 |
| 5 | 110.0 | 7.30 (d) | C4, C6, C7, C8a |
| 5a | 148.0 | - | H5, H6 |
| 6 | 102.0 | 6.80 (dd) | C5, C7, C8, C5a |
| 7 | 159.0 | - | H6, H8, -OCH₃ |
| 8 | 115.0 | 7.20 (d) | C6, C7, C8a, C9 |
| 8a | 128.0 | - | H5, H8, H9 |
| 9 | - | 8.50 (br s) | C1, C4a, C8, C8a |
| -OCH₃ | 55.5 | 3.85 (s) | C7 |
Note: Predicted values are based on typical chemical shifts for analogous tetrahydrocarbazolone structures. Actual values may vary depending on solvent and experimental conditions.
Tetrahydrocarbazolone derivatives are known to exhibit polymorphism, where different crystalline forms can possess distinct physicochemical properties. rsc.orgqub.ac.uk Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these crystalline forms. Unlike solution NMR, ssNMR provides information about the local molecular environment in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C and ¹⁵N spectra of solid samples. Each polymorph will produce a unique ssNMR spectrum, acting as a fingerprint for that specific crystal lattice. This allows for the identification and quantification of different polymorphic forms in a bulk sample.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Using techniques like electrospray ionization (ESI), HRMS measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₁₃H₁₃NO₂. HRMS would confirm this by finding a measured mass that matches the theoretical exact mass of its protonated molecule, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecular ion is isolated and then fragmented by collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation pattern is characteristic of the compound's structure, with cleavage occurring at weaker bonds or through stable neutral losses. mdpi.comuab.edu For the target compound, characteristic fragmentation pathways would likely involve the initial loss of carbon monoxide (CO), followed by further fragmentation of the cyclohexenone ring and potential loss of a methyl radical from the methoxy group.
Table 2: Predicted HRMS and Key MS/MS Fragments for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.1019 | Protonated molecular ion |
| [M+H-CO]⁺ | C₁₂H₁₄NO⁺ | 188.1070 | Loss of carbon monoxide from the ketone |
| [M+H-CH₃]⁺ | C₁₂H₁₁NO₂⁺ | 201.0784 | Loss of a methyl radical |
| [M+H-CH₂O]⁺ | C₁₂H₁₂NO⁺ | 186.0913 | Loss of formaldehyde (B43269) from the methoxy group |
X-ray Crystallography: Single Crystal Diffraction for Absolute Configuration and Crystal Packing Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state. nih.govmdpi.com While a structure for the exact 7-methoxy isomer is not publicly available, data from the closely related 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one provides a reliable model for its expected solid-state characteristics. nih.govuzh.ch
In the solid state, molecules of this compound are expected to form ordered, three-dimensional structures through a network of intermolecular interactions. A highly robust and predictable feature of tetrahydrocarbazolone derivatives is the formation of centrosymmetric dimers through complementary N-H···O=C hydrogen bonds. rsc.orgqub.ac.uknih.gov This interaction creates a stable supramolecular synthon that dictates the primary packing motif. Further stability is conferred by weaker interactions, such as C-H···O and potential C-H···π interactions involving the aromatic ring, which link these dimers into a larger supramolecular assembly. nih.govnih.govnih.gov
X-ray analysis of analogous structures reveals that the fused tricyclic core of the carbazolone is not perfectly planar. nih.govresearchgate.net A slight dihedral angle exists between the planes of the benzene and pyrrole (B145914) rings. uzh.ch Furthermore, the partially saturated cyclohexenone ring typically adopts a non-planar conformation, most commonly an envelope or half-chair form, to minimize steric strain. nih.govuzh.ch This detailed conformational information is crucial for understanding the molecule's shape and how it may interact with biological targets.
Table 3: Representative Crystallographic Data for the Analogous 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0627 (2) |
| b (Å) | 14.0285 (3) |
| c (Å) | 8.5506 (2) |
| β (°) | 101.815 (1) |
| Volume (ų) | 1064.06 (4) |
| Key Conformation | Cyclohexene (B86901) ring adopts an envelope conformation. |
| Dihedral Angle | Benzene and pyrrole rings are not coplanar (1.69 (6)°). |
Information regarding "this compound" is not available
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Chemical Modifications and Derivatization Strategies of 7 Methoxy 2,3,4,9 Tetrahydro 1h Carbazol 1 One
Functional Group Interconversions on the Tetrahydrocarbazolone Core
The inherent functionalities of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, namely the ketone, the secondary amine of the indole (B1671886), and the methoxy (B1213986) group on the aromatic ring, are amenable to a range of interconversion reactions. These transformations are fundamental for creating a diverse library of derivatives.
The carbonyl group at the C-1 position is a primary site for modification. Standard reduction reactions can convert the ketone into a secondary alcohol, introducing a new chiral center. The choice of reducing agent can influence the stereochemical outcome of this transformation. For instance, sodium borohydride (B1222165) is a mild reducing agent suitable for this purpose. Further reaction of the resulting alcohol could lead to esterification or etherification, providing another layer of diversity. Conversely, the ketone can be a site for nucleophilic addition reactions, such as the Grignard reaction, to introduce alkyl or aryl groups at the C-1 position.
The methoxy group at the C-7 position can be cleaved to yield the corresponding phenol. This demethylation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group is a versatile handle for introducing a wide array of functionalities through etherification or esterification. For example, a related compound, 7-methoxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-ol, has been utilized in the synthesis of derivatives like 2-((7-methoxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)oxy)acetic acid, showcasing the utility of the phenolic hydroxyl group for further functionalization researchgate.net.
The secondary amine of the indole moiety (N-9) can undergo N-alkylation or N-acylation under basic conditions. The choice of the base and the electrophile is crucial for achieving selective N-functionalization.
Table 1: Examples of Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| C1-Ketone | NaBH4, MeOH | C1-Alcohol |
| C7-Methoxy | BBr3, CH2Cl2 | C7-Phenol |
| N9-Amine | Alkyl halide, NaH, DMF | N9-Alkylamine |
Regioselective Substitution Reactions on the Aromatic and Aliphatic Rings
The distinct electronic properties of the aromatic and aliphatic rings of the this compound core allow for regioselective substitution reactions, enabling the introduction of substituents at specific positions.
Aromatic Ring Substitution: The aromatic ring of the carbazole (B46965) nucleus is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents, the methoxy group at C-7 and the indole nitrogen, play a crucial role in determining the position of substitution. The methoxy group is an activating, ortho-, para-directing group, while the indole system also directs electrophiles to specific positions. Generally, in carbazole systems, electrophilic substitution preferentially occurs at the C-3 and C-6 positions due to the strong activating effect of the nitrogen atom. In the case of this compound, the C-6 and C-8 positions are the most likely sites for electrophilic attack. The regioselectivity can be influenced by the choice of electrophile and reaction conditions. For instance, nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto the aromatic ring. Studies on the substitution of the broader 2,3,4,9-tetrahydro-1H-carbazole scaffold have shown that substitutions can be directed to the 6 and 9 positions niscair.res.in.
Aliphatic Ring Substitution: The aliphatic cyclohexanone (B45756) ring offers opportunities for functionalization, particularly at the α-position (C-2) to the carbonyl group. Under basic conditions, an enolate can be formed, which can then react with various electrophiles. For example, alkylation, acylation, and aldol (B89426) condensation reactions can be performed at the C-2 position. The presence of the ketone also allows for reactions such as the Mannich reaction, introducing an aminomethyl group.
Table 2: Potential Regioselective Substitution Reactions
| Ring System | Reaction Type | Potential Position of Substitution |
| Aromatic Ring | Electrophilic Aromatic Substitution | C-6, C-8 |
| Aliphatic Ring | Enolate-based Alkylation/Acylation | C-2 |
Annulation and Ring Expansion/Contraction Strategies for Novel Scaffolds
To generate more complex and diverse molecular architectures, annulation and ring expansion/contraction strategies can be applied to the this compound core.
Annulation Reactions: Annulation involves the fusion of a new ring onto the existing carbazole framework. The ketone at C-1 and the adjacent active methylene (B1212753) group at C-2 are key functionalities for building new heterocyclic rings. For instance, reaction with bifunctional reagents can lead to the formation of fused pyrazole, isoxazole, or pyrimidine (B1678525) rings. A study on the related 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated its utility in preparing isoxazolo- and pyrazolo-fused carbazoles researchgate.net. This suggests that similar strategies could be applied to derivatives of this compound. For example, condensation of the C-1 ketone with hydrazine (B178648) derivatives could yield a pyrazolo-fused system. Lewis acid-mediated domino reactions of indole methyl bromides with arenes and heteroarenes have also been reported for the synthesis of annulated carbazole derivatives nih.gov.
Ring Expansion/Contraction Strategies: Ring expansion of the cyclohexanone ring can lead to the formation of seven-membered rings, creating novel benzazepine-like structures. One potential strategy involves a Tiffeneau-Demjanov-type rearrangement. This could be initiated by the formation of a cyanohydrin at the C-1 position, followed by reduction of the nitrile to an amine and subsequent diazotization to induce the ring expansion. A recent study has demonstrated the ring expansion of indole cyclopentanones to generate functionalized 4-hydroxy carbazoles, highlighting the feasibility of such transformations within the broader indole alkaloid family nih.gov. While less common, ring contraction of the cyclohexanone ring could potentially be achieved through a Favorskii rearrangement, leading to a five-membered ring system.
Synthesis of Bioconjugates and Chemical Probes for Biological Research
The carbazole scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of chemical probes for bioimaging researchgate.net. The this compound core can be strategically functionalized to create bioconjugates and fluorescent probes for various biological applications.
To synthesize bioconjugates, a linker with a reactive functional group for attachment to a biomolecule (e.g., protein, nucleic acid, or small molecule ligand) needs to be introduced onto the carbazole core. This can be achieved by utilizing the functional groups discussed previously. For example, the phenolic hydroxyl group obtained from the demethylation of the methoxy group can be derivatized with a linker containing a terminal carboxylic acid, amine, or alkyne for subsequent conjugation reactions, such as amide bond formation or click chemistry. The N-9 position of the indole is another common site for introducing such linkers. The synthesis of carbazole-pyrrolobenzodiazepine conjugates as anticancer agents is a notable example of creating bioconjugates from carbazole scaffolds researchgate.net.
For the development of fluorescent probes, the photophysical properties of the carbazole core can be modulated by introducing various donor and acceptor groups. The position of these substituents can influence the emission wavelength and quantum yield. The ketone at C-1 can be part of a recognition motif for a specific analyte. For instance, a probe for a particular enzyme could be designed where the enzyme-mediated cleavage of a group attached to the carbazole core leads to a change in its fluorescence. The development of carbazole-based fluorescent probes for the detection of ions and small molecules like H2S has been a subject of significant research rsc.orgnih.gov.
Table 3: Strategies for Bioconjugate and Probe Synthesis
| Application | Strategy | Example of Functionalization |
| Bioconjugation | Introduction of a linker with a reactive handle | Alkylation of the N-9 position with a linker containing a terminal alkyne for click chemistry. |
| Fluorescent Probes | Introduction of a recognition unit and modulation of photophysical properties | Derivatization of the C-1 ketone with a group that is cleaved by a specific enzyme, leading to a fluorescence response. |
Future Perspectives and Emerging Research Directions for 7 Methoxy 2,3,4,9 Tetrahydro 1h Carbazol 1 One Research
Exploration of Novel Synthetic Methodologies and Catalytic Systems
The classical synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole (B1671886) synthesis, reacting 4-methoxyphenylhydrazine with 1,3-cyclohexanedione. iucr.orgnih.gov While effective, this method often requires harsh acidic conditions and high temperatures. Future research is anticipated to focus on developing milder, more efficient, and stereoselective synthetic routes.
Emerging Synthetic Approaches:
Asymmetric Transfer Hydrogenation: The enantioselective synthesis of related tetrahydrocarbazoles has been achieved through the asymmetric transfer hydrogenation of corresponding oxo-tetrahydrocarbazoles using catalysts like the Noyori-Ikariya ruthenium catalyst. The application of such methods to this compound could provide access to chiral derivatives with potentially enhanced biological specificity.
Palladium-Catalyzed Reactions: Palladium-catalyzed synthesis has been utilized for the preparation of various substituted tetrahydrocarbazoles. researchgate.net Future investigations could explore palladium-catalyzed C-H activation or cross-coupling reactions to introduce diverse functional groups onto the this compound scaffold, thereby expanding its chemical diversity.
Organocatalysis: The use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is gaining traction for its environmentally friendly and selective nature in various organic transformations. researchgate.net Investigating the utility of organocatalysts in the synthesis of this compound and its derivatives could lead to more sustainable and cost-effective production methods.
Potential Catalytic Systems for Future Exploration:
| Catalytic System | Potential Application in Synthesis | Expected Advantages |
| Chiral Ruthenium Complexes | Asymmetric reduction of the ketone functionality | Access to enantiomerically pure derivatives |
| Palladium-based Catalysts | C-H functionalization and cross-coupling reactions | Introduction of diverse substituents |
| Zeolites and Solid Acids | Fischer indole synthesis under heterogeneous conditions | Easier catalyst recovery and reduced waste |
| Organocatalysts (e.g., DABCO) | Base-catalyzed condensations and cyclizations | Milder reaction conditions and improved selectivity |
Identification of Undiscovered Biological Targets and Pathways
While the broader class of carbazole (B46965) alkaloids is known for a wide range of biological activities, including antimicrobial and anticancer properties, the specific biological targets of this compound and its direct derivatives remain largely unexplored. nih.gov Future research should be directed towards a systematic evaluation of its bioactivity and the identification of its molecular targets.
Prospective Research Strategies:
High-Throughput Screening: Screening of this compound and a library of its derivatives against a wide panel of biological targets, such as kinases, proteases, and nuclear receptors, could reveal novel therapeutic applications.
Phenotypic Screening: Employing cell-based phenotypic screening assays can help identify compounds that induce a desired cellular response, followed by target deconvolution studies to identify the specific protein or pathway being modulated.
Chemical Proteomics: Utilizing techniques like affinity-based protein profiling, where a derivatized version of this compound is used as a probe, can help in the direct identification of its binding partners within the proteome.
A derivative of a related compound, 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one, has shown promise as an anti-prion agent. nih.gov This suggests that derivatives of this compound may also interact with proteins involved in neurodegenerative diseases.
Integration with Advanced Materials Science and Functional Materials Development
Carbazole-based materials are at the forefront of research in organic electronics due to their unique photophysical and electronic properties. While research has primarily focused on fully aromatic carbazole systems, the partially saturated tetrahydrocarbazole scaffold of this compound offers a unique structural motif that could be exploited in materials science.
Potential Applications in Materials Science:
Organic Light-Emitting Diodes (OLEDs): The carbazole moiety is a well-known hole-transporting material. Derivatives of this compound could be synthesized and evaluated as novel components in OLEDs, potentially offering advantages in terms of processability and film-forming properties.
Organic Photovoltaics (OPVs): The development of new donor and acceptor materials is crucial for improving the efficiency of OPVs. The tetrahydrocarbazole core can be functionalized to tune its electronic properties, making it a candidate for incorporation into new polymeric and small-molecule materials for solar cell applications.
Sensors: The inherent fluorescence of many carbazole derivatives can be harnessed for the development of chemical sensors. Future work could involve designing derivatives of this compound that exhibit changes in their fluorescence properties upon binding to specific analytes.
Development of Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring
As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important.
Future Analytical Research Directions:
Trace Analysis: The development of methods based on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection will be crucial for the analysis of these compounds in complex matrices, such as biological fluids and environmental samples.
In Situ Monitoring: Spectroscopic techniques like Raman and infrared (IR) spectroscopy, coupled with chemometrics, could be explored for the real-time monitoring of reactions involving this compound. This would provide valuable kinetic and mechanistic information for optimizing synthetic processes.
Biosensors: The development of biosensors, potentially based on enzymatic reactions or antibody recognition, could offer highly specific and rapid detection of this compound and its metabolites for diagnostic or environmental monitoring purposes.
Role in Scaffold-Hopping and Rational Design of Academic Research Tools
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold to discover new drugs with improved properties. uniroma1.itnih.govbhsai.org The rigid, tricyclic structure of this compound makes it an attractive scaffold for such endeavors.
Applications in Drug Design:
Scaffold Hopping: Starting from a known ligand for a particular biological target, computational methods can be used to design new molecules where the original core is replaced by the this compound scaffold, while maintaining the key pharmacophoric features.
Rational Design: On the basis of theoretical models and calculations, new derivatives of this compound can be designed to have optimized electronic and steric properties for binding to a specific target. nih.gov This approach can accelerate the discovery of potent and selective inhibitors or agonists.
Fragment-Based Drug Discovery: The this compound core could be used as a starting fragment in fragment-based screening campaigns. Hits identified from these screens can then be grown and optimized to develop high-affinity ligands.
Q & A
Q. What are the standard synthetic protocols for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one?
The compound is synthesized via cyclization of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid under reflux (398–403 K for 2 hours). Reaction progress is monitored by TLC, followed by purification via silica gel column chromatography (95:5 petroleum ether-ethyl acetate) and recrystallization in ethanol. Yield optimization (~67%) requires precise control of acid ratios and reflux duration .
Q. How can researchers purify and characterize this carbazole derivative?
Post-synthesis purification involves column chromatography for initial isolation and recrystallization for crystallinity enhancement. Characterization employs X-ray diffraction (XRD) to confirm non-planar carbazole geometry (dihedral angle: ~1.69° between benzene and pyrrole rings) and intermolecular hydrogen bonding (e.g., C2–H2A···O2). NMR and IR spectroscopy validate functional groups, while TLC ensures reaction completion .
Advanced Research Questions
Q. How does structural conformation influence biological activity in carbazole derivatives?
Non-planar conformations (e.g., envelope-shaped cyclohexene rings) and intermolecular interactions (C–H···π, N–H···O/S hydrogen bonds) modulate binding affinity to biological targets. For example, dihedral angle variations between aromatic and heterocyclic rings alter steric hindrance, impacting interactions with enzymes like cytochrome P450. Comparative studies of analogs (e.g., 6-methyl or 8-methyl derivatives) reveal substituent-dependent activity shifts in antifungal or anticancer assays .
Q. What methodological strategies optimize reaction conditions for higher yields?
Design of Experiments (DoE) and factorial designs (e.g., varying acid strength, reflux time, or solvent ratios) systematically identify critical parameters. AI-driven simulations (e.g., COMSOL Multiphysics) model reaction kinetics to predict optimal conditions. For instance, Lawesson’s reagent substitution in thione synthesis improves yield (72%) by enhancing sulfur incorporation efficiency .
Q. How can researchers resolve contradictions in reported crystallographic or synthetic data?
Discrepancies in crystal structures (e.g., disordered cyclohexene rings in 6-methyl analogs) arise from dynamic conformational flexibility or solvent effects during crystallization. Synthetic yield variations may stem from impurities in hydrazone precursors or incomplete cyclization. Cross-validation using XRD, DSC (melting point analysis), and HPLC purity checks is recommended. Meta-analyses of substituent electronic effects (e.g., methoxy vs. methyl groups) clarify structure-activity relationships (SAR) .
Methodological Guidance
- Data Contradiction Analysis : Compare XRD datasets (e.g., CCDC entries) to identify lattice packing differences. Use Hirshfeld surface analysis to quantify intermolecular interactions.
- Process Optimization : Integrate machine learning (e.g., random forest algorithms) with high-throughput screening to map reaction landscapes.
- SAR Studies : Synthesize analogs via hydrazone intermediates (Scheme 1 in ) and evaluate bioactivity against standardized assays (e.g., MIC for antifungals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
